2-(4-Aminopyrimidin-2-yl)propan-2-ol
Overview
Description
2-(4-Aminopyrimidin-2-yl)propan-2-ol is an organic compound with the molecular formula C7H11N3O It is characterized by the presence of an aminopyrimidine group attached to a propanol moiety
Scientific Research Applications
2-(4-Aminopyrimidin-2-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Future Directions
The design of biologically active compounds based on 2-aminopyrimidin-4 (3H)-one and its derivatives, which are structurally similar to “2-(4-Aminopyrimidin-2-yl)propan-2-ol”, has developed in several priority directions over the past 20 years . These include the development of antiviral and antileukemic agents, drugs to combat hyperuricemia, neurodegenerative disorders, some forms of cancer, and anti-inflammatory and hormonal agents . This suggests potential future directions for research involving “this compound”.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopyrimidin-2-yl)propan-2-ol typically involves the reaction of 4-aminopyrimidine with acetone in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is subsequently reduced to yield the final product. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopyrimidin-2-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopyrimidine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of 2-(4-Aminopyrimidin-2-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The aminopyrimidine group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminopyridin-2-yl)propan-2-ol: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-(4-Aminopyrimidin-2-yl)ethanol: Similar but with an ethanol moiety instead of a propanol moiety.
Uniqueness
2-(4-Aminopyrimidin-2-yl)propan-2-ol is unique due to its specific combination of an aminopyrimidine group with a propanol moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-(4-aminopyrimidin-2-yl)propan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-7(2,11)6-9-4-3-5(8)10-6/h3-4,11H,1-2H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULRUQDDLPPKCBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CC(=N1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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